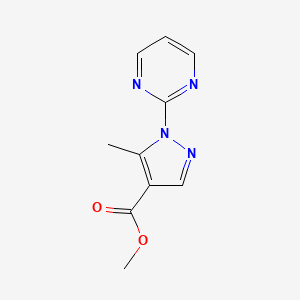

methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a pyrimidin-2-yl group, a methyl group at position 5, and a methyl ester at position 3. This structure combines aromatic nitrogen-containing rings (pyrazole and pyrimidine) with a carboxylate ester, making it a versatile scaffold for pharmaceutical and agrochemical applications. The pyrimidine moiety enhances π-π stacking interactions, while the ester group contributes to solubility and reactivity in synthetic pathways .

Properties

IUPAC Name |

methyl 5-methyl-1-pyrimidin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-8(9(15)16-2)6-13-14(7)10-11-4-3-5-12-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBILUUWRAEARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=NC=CC=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with pyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) in the presence of a base.

Major Products

Oxidation: Formation of 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-amine.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs in the pyrazole-carboxylate family. Below is a detailed analysis:

Ethyl Pyrazole-Triazine Carboxylate Derivatives ()

Compounds such as ethyl 1-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (5b) share a pyrazole-carboxylate backbone but differ in substituents and ester groups. Key distinctions include:

- Ester Group : The ethyl ester in 5b (vs. methyl in the target compound) may alter lipophilicity and metabolic stability. Ethyl esters generally exhibit lower hydrolysis rates compared to methyl esters, affecting bioavailability.

- Physical Properties :

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| Target compound | N/A | Not reported |

| 5b (Ethyl derivative) | 80 | 134–136 |

| 5c (Ethyl derivative) | 84 | 119–120 |

The higher yields (80–87%) and defined melting points of ethyl derivatives suggest optimized synthetic routes compared to the target compound, whose data are less documented .

Amino-Substituted Analogs ()

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate replaces the 5-methyl group with an amino (-NH₂) substituent. This modification significantly impacts:

- Hydrogen Bonding: The amino group acts as a hydrogen-bond donor, enhancing interactions in crystal lattices or biological targets (e.g., enzyme active sites). In contrast, the methyl group in the target compound contributes only van der Waals interactions.

- The methyl group, however, limits such reactivity .

Pyrazolo-Triazolopyrimidine Derivatives ()

Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) feature fused triazole and pyrimidine rings. Key differences include:

- This dynamic behavior could complicate purification but enable tunable activity .

1,3,4-Thiadiazole Derivatives ()

Compounds such as 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives incorporate thiadiazole rings. Unlike the target compound:

- Electron-Withdrawing Groups: The nitro (-NO₂) substituent in these analogs enhances electrophilicity, favoring interactions with microbial enzymes.

- Antimicrobial Activity : Select thiadiazole derivatives showed superior activity against E. coli and C. albicans, suggesting that replacing the pyrimidine group with thiadiazole could enhance bioactivity .

Biological Activity

Methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, particularly focusing on anti-inflammatory and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 204.19 g/mol

- CAS Number : 241798-60-7

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anti-inflammatory activity:

| Compound | Test Model | IC50 (μmol) | Reference |

|---|---|---|---|

| This compound | COX-2 Inhibition | 0.04 ± 0.01 | |

| Indomethacin | COX-2 Inhibition | 0.04 ± 0.01 |

In vitro studies demonstrated that this compound effectively inhibits COX-2 activity, a key enzyme in the inflammatory pathway, which suggests its potential as an anti-inflammatory agent comparable to established drugs like celecoxib and indomethacin.

2. Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Research indicates that it exhibits broad-spectrum anticancer activity across various cell lines. A notable study reported:

Molecular docking studies revealed that the compound binds effectively to targets involved in cancer progression, suggesting a mechanism similar to that of leading inhibitors.

Case Study: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound showed significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties. The study measured the effectiveness against standard treatments, demonstrating comparable results.

Case Study: Anticancer Mechanism

Another investigation focused on the effects of this compound on the cell cycle of cancer cells. Treatment resulted in significant arrest in the G0–G1 phase, with a marked decrease in cell populations in the S and G2/M phases:

| Phase | Control (%) | Treated (%) |

|---|---|---|

| G0–G1 | 57.08 | 84.36 |

| S | 29.33 | 11.49 |

| G2/M | 13.59 | 4.15 |

These findings suggest that this compound induces apoptosis and inhibits cell proliferation effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.